molecular formula C16H28O4 B1209309 Tetranorprostanedioic acid CAS No. 55582-47-3

Tetranorprostanedioic acid

Cat. No.: B1209309
CAS No.: 55582-47-3
M. Wt: 284.39 g/mol
InChI Key: VDSTWEBFEFGHLI-KGLIPLIRSA-N
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Description

Tetranorprostanedioic acid (CAS 55582-47-3) is a prostaglandin-derived metabolite with the molecular formula C₁₆H₂₈O₄. Structurally, it features a cyclopentane ring substituted with two carboxylic acid groups and alkyl side chains, distinguishing it from canonical prostaglandins like PGE2 or thromboxane B2 .

Properties

CAS No.

55582-47-3

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

8-[(1R,2S)-2-(2-carboxyethyl)cyclopentyl]octanoic acid

InChI

InChI=1S/C16H28O4/c17-15(18)10-5-3-1-2-4-7-13-8-6-9-14(13)11-12-16(19)20/h13-14H,1-12H2,(H,17,18)(H,19,20)/t13-,14+/m1/s1

InChI Key

VDSTWEBFEFGHLI-KGLIPLIRSA-N

SMILES

C1CC(C(C1)CCC(=O)O)CCCCCCCC(=O)O

Isomeric SMILES

C1C[C@H]([C@@H](C1)CCC(=O)O)CCCCCCCC(=O)O

Canonical SMILES

C1CC(C(C1)CCC(=O)O)CCCCCCCC(=O)O

Other CAS No.

55582-47-3

Synonyms

tetranorprostanedioic acid
TNPDA

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Dodecenylsuccinic Acid

Dodecenylsuccinic acid (CAS 11059-31-7) shares the molecular formula C₁₆H₂₈O₄ with tetranorprostanedioic acid but differs in functional groups and applications.

Property This compound Dodecenylsuccinic Acid
CAS Number 55582-47-3 11059-31-7
Structure Cyclopentane ring with two -COOH groups Linear succinic acid with dodecenyl chain
Primary Use Biomarker in fatty acid metabolism Industrial rust inhibitor
Biological Role Non-inflammatory prostaglandin metabolite No known metabolic role in humans

While both compounds have identical molecular formulas, their structural divergence leads to distinct applications. This compound is a bioactive metabolite, whereas dodecenylsuccinic acid is utilized in corrosion prevention .

Functional Analogs: Prostaglandin A2 and Thromboxane B2

This compound shares functional similarities with other eicosanoids, such as prostaglandin A2 (PGA2) and thromboxane B2 (TXB2), due to its origin from prostaglandin metabolism.

Property This compound Prostaglandin A2 (PGA2) Thromboxane B2 (TXB2)
Biosynthetic Pathway Derived from β-oxidation of PGE2 Cyclooxygenase pathway product Cyclooxygenase pathway product
Inflammatory Role No direct pro-inflammatory effect Vasodilation and anti-hypertensive Pro-thrombotic and pro-inflammatory
Clinical Relevance Biomarker for linoleic acid intake Limited therapeutic use Marker for platelet activation

Unlike TXB2 or PGA2, this compound lacks direct involvement in inflammatory or thrombotic pathways, serving instead as a non-inflammatory indicator of lipid metabolism .

Research Findings and Implications

  • Industrial Contrast : Dodecenylsuccinic acid’s utility in rust inhibition highlights the dichotomy between structurally similar compounds with divergent biological roles .
  • Therapeutic Potential: While PGA2 and TXB2 are explored for cardiovascular applications, this compound remains a research tool for tracking dietary fatty acid metabolism .

Q & A

Q. How can structural-activity relationship (SAR) studies improve the design of this compound derivatives with enhanced stability?

  • Methodological Answer : Employ density functional theory (DFT) to predict steric and electronic effects of substituents. Synthesize derivatives with modified side chains and test thermal stability via thermogravimetric analysis (TGA). Corrogate computational predictions with empirical degradation rates in accelerated aging trials .

Q. What ethical considerations are critical when designing human trials involving this compound metabolites?

  • Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent and risk disclosure. Use stratified randomization to minimize bias in participant selection. Include an independent data monitoring committee (DMC) to oversee adverse event reporting. Document ethical approvals and conflicts of interest in supplementary materials .

Q. How can researchers address discrepancies in this compound’s receptor specificity across cell types?

  • Methodological Answer : Perform competitive binding assays using fluorescent ligands and flow cytometry. Normalize data to receptor density (e.g., via qPCR). Use clustered data analysis (e.g., generalized estimating equations) to account for intra-cell variability. Publish negative results to reduce publication bias .

Q. What methodologies are recommended for studying this compound’s long-term stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months, with periodic sampling. Monitor degradation products via high-resolution LC-MS and compare to ICH guidelines. Include a stability-indicating assay validation report in appendices .

Q. How can cross-disciplinary approaches (e.g., metabolomics) elucidate this compound’s role in lipid-mediated signaling?

  • Methodological Answer : Integrate untargeted metabolomics (UHPLC-QTOF-MS) with lipidomics profiling to identify co-regulated pathways. Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) and validate findings via siRNA knockdown models. Share multi-omics datasets on platforms like MetaboLights .

Tables for Data Presentation

  • Table 1 : Comparative Synthesis Yields Under Varied Catalytic Conditions

    CatalystTemperature (°C)Yield (%)Purity (HPLC)
    Pd/C807298.5
    PtO₂1006897.8
  • Table 2 : Stability of this compound at 40°C/75% RH

    Time (Months)Degradation (%)Major Degradant
    35.2Isomer A
    612.1Isomer B

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